molecular formula C19H27N5O5 B1678771 Nifekalant CAS No. 130636-43-0

Nifekalant

Katalognummer: B1678771
CAS-Nummer: 130636-43-0
Molekulargewicht: 405.4 g/mol
InChI-Schlüssel: OEBPANQZQGQPHF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Nifekalant hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie .

5. Wirkmechanismus

This compound entfaltet seine Wirkung, indem es Kaliumkanäle in Herzmuskelzellen blockiert . Insbesondere hemmt es die schnelle Komponente des verzögerten Gleichrichter-Kaliumstroms (I_Kr), was die Repolarisationsphase des kardialen Aktionspotenzials verlängert . Diese Wirkung verlängert die Refraktärzeit von Myokardzellen und verhindert so abnorme elektrische Aktivität, die zu Arrhythmien führen kann .

Ähnliche Verbindungen:

    Amiodaron: Ein weiteres Antiarrhythmikum der Klasse III, das zur Behandlung von ventrikulären und atrialen Arrhythmien eingesetzt wird.

    Sotalol: Ein nicht-selektiver Betablocker mit antiarrhythmischen Eigenschaften der Klasse III.

    Dofetilid: Ein selektives Antiarrhythmikum der Klasse III, das den I_Kr-Strom spezifisch blockiert.

Einzigartigkeit von this compound: This compound ist einzigartig in seiner selektiven Hemmung des I_Kr-Stroms, ohne andere Ionenkanäle zu beeinflussen . Diese Selektivität verringert das Risiko von Nebenwirkungen, die mit breiteren Antiarrhythmika verbunden sind. Darüber hinaus machen der schnelle Wirkungseintritt und die kurze Halbwertszeit von this compound geeignet für die akute Behandlung von Arrhythmien .

Biochemische Analyse

Biochemical Properties

Nifekalant increases the duration of the action potential and the effective refractory period of ventricular and atrial myocytes by blocking the K+ current . Besides the rapid component of the delayed rectifier K+ current, this compound also blocks the transient outward K+ current, the inward rectifier K+ current, and the ATP-sensitive K+ current . This compound has no effect on Na+ current and slowly activating delayed rectifier K+ channel, and it has no β-adrenergic activity .

Cellular Effects

This compound’s primary cellular effect is to prevent ventricular tachycardia/ventricular fibrillation . It achieves this by prolonging the duration of the action potential and the effective refractory period of ventricular and atrial myocytes . The main measurable drug effect is QT interval prolongation .

Molecular Mechanism

The molecular mechanism of this compound involves blocking various types of K+ currents in cardiac myocytes . This blockade increases the duration of the action potential and the effective refractory period, which can prevent the occurrence of ventricular tachycardia and ventricular fibrillation .

Temporal Effects in Laboratory Settings

It is known that this compound has an early onset (mean 11 min) and offset (1.5 h) of an antiarrhythmic effect .

Dosage Effects in Animal Models

Higher doses of this compound induced ventricular arrhythmia in 3 out of 4 animals .

Metabolic Pathways

It is known that this compound does not affect Na+ current and slowly activating delayed rectifier K+ channel, and it has no β-adrenergic activity .

Transport and Distribution

The population mean distribution volume of the central (Vc) and peripheral (Vp) compartments was found to be 8.27 L and 45.6 L, respectively .

Subcellular Localization

It is known that this compound acts on the K+ channels located in the cell membrane of cardiac myocytes .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Nifekalant unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Diese Reaktionen sind entscheidend für seine pharmakologische Aktivität und Stabilität.

Häufige Reagenzien und Bedingungen:

    Oxidation: Umfasst die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat unter kontrollierten Bedingungen.

    Reduktion: Setzt typischerweise Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid ein.

    Substitution: Verwendet Reagenzien wie Halogene oder Alkylierungsmittel unter bestimmten Temperatur- und pH-Bedingungen.

Hauptprodukte: Die primären Produkte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound, die seine antiarrhythmischen Eigenschaften beibehalten und gleichzeitig möglicherweise verbesserte pharmakokinetische Profile bieten.

Vergleich Mit ähnlichen Verbindungen

    Amiodarone: Another class III antiarrhythmic agent used to treat ventricular and atrial arrhythmias.

    Sotalol: A non-selective beta-blocker with class III antiarrhythmic properties.

    Dofetilide: A selective class III antiarrhythmic agent that specifically blocks the I_Kr current.

Uniqueness of Nifekalant: this compound is unique in its selective inhibition of the I_Kr current without affecting other ion channels . This selectivity reduces the risk of adverse effects associated with broader-spectrum antiarrhythmic agents. Additionally, this compound’s rapid onset of action and short half-life make it suitable for acute management of arrhythmias .

Biologische Aktivität

Nifekalant is a novel class III antiarrhythmic agent primarily used for the treatment of ventricular tachyarrhythmias. It acts as a potassium channel blocker, specifically targeting the rapid component of the delayed rectifier potassium current (IKr). This compound has shown promise in both acute and chronic settings, particularly in managing conditions like atrial fibrillation (AF) and ventricular fibrillation (VF).

This compound selectively inhibits IKr channels, resulting in significant prolongation of the cardiac action potential duration without affecting sodium currents or exhibiting β-adrenergic activity. This unique mechanism allows this compound to stabilize cardiac rhythm effectively while minimizing negative inotropic effects commonly associated with other antiarrhythmic drugs like amiodarone .

Key Pharmacological Properties

  • Potassium Channel Blockade : this compound blocks HERG channels with an IC50 of 7.9 mmol/L, predominantly in their open state, which is critical for its antiarrhythmic effects .
  • Pharmacokinetics : The drug has a short half-life (1.5-2.1 hours) and is primarily excreted unchanged through urine (approximately 30%) after hepatic glucuronidation .
  • Adverse Effects : Notably, this compound can cause QT interval prolongation and has been associated with Torsades de Pointes (TdP), particularly in patients with pre-existing risk factors .

1. Ventricular Fibrillation Management

A study involving 120 patients with out-of-hospital VF resistant to defibrillation showed that those treated with this compound had significantly higher survival rates to hospital admission (79%) compared to controls . The drug was administered at doses ranging from 0.15 to 0.30 mg/kg, demonstrating an effective conversion rate of VF to normal sinus rhythm.

2. Atrial Fibrillation Conversion

A meta-analysis reviewed multiple studies assessing this compound's effectiveness in converting AF to sinus rhythm. The results indicated a risk ratio (RR) of 1.95 for successful conversion compared to control groups, with a mean conversion time improvement of approximately 1.73 minutes .

Study TypeNumber of PatientsConversion Rate (%)Mean Time to Conversion (minutes)
Randomized Clinical Trials1,162VariesVaries
Prospective Studies-VariesVaries
Retrospective Studies-VariesVaries

3. Acute Effects on Defibrillation

In a clinical study on the acute effects of this compound, it was observed that the drug significantly reduced the energy required for defibrillation in 31% of cases studied, highlighting its utility in emergency settings .

Comparative Studies

This compound has been compared favorably against other antiarrhythmic agents:

  • In a study comparing this compound with lidocaine for VT/VF management, this compound demonstrated superior efficacy in terminating arrhythmias after intravenous infusion alone .
  • Another study indicated that this compound's conversion efficacy for atrial flutter was approximately 77.4%, with faster conversion times noted in patients with shorter arrhythmia durations .

Safety Profile

While this compound is generally well-tolerated, monitoring for QT prolongation is essential due to the associated risk of TdP. In clinical observations, TdP occurred in about 6% of cases, necessitating careful patient selection and monitoring during treatment .

Eigenschaften

IUPAC Name

6-[2-[2-hydroxyethyl-[3-(4-nitrophenyl)propyl]amino]ethylamino]-1,3-dimethylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEBPANQZQGQPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9046495
Record name Nifekalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130636-43-0
Record name Nifekalant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=130636-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nifekalant [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130636430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nifekalant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16008
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Nifekalant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NIFEKALANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VZ7GZM43E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nifekalant
Reactant of Route 2
Reactant of Route 2
Nifekalant
Reactant of Route 3
Reactant of Route 3
Nifekalant
Reactant of Route 4
Reactant of Route 4
Nifekalant
Reactant of Route 5
Reactant of Route 5
Nifekalant
Reactant of Route 6
Reactant of Route 6
Nifekalant

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.